molecular formula C18H16FN3O2S B6577571 N-(4-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 455927-66-9

N-(4-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B6577571
CAS No.: 455927-66-9
M. Wt: 357.4 g/mol
InChI Key: AJAVWMODVKMDFZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H16FN3O2S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.09472610 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(4-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological evaluations, and relevant case studies.

Structure

The compound features a tetrahydropyrimidine ring with various substituents that contribute to its biological activity. The presence of the fluorophenyl and hydroxyphenyl groups enhances its interaction with biological targets.

Molecular Formula

  • Molecular Formula : C18H17F N2O2S
  • Molecular Weight : 357.09 g/mol
PropertyValue
Melting PointNot specified
SolubilityNot specified
Log P (octanol-water)Not specified

Antiviral Activity

Recent studies have explored the compound's activity against HIV-1 integrase. It was found that derivatives of this compound inhibit the strand transfer reaction of the integrase enzyme in vitro. The most active derivative demonstrated an IC50 value of 0.65 µM , indicating significant inhibitory potential against HIV-1 integrase .

Antioxidant Activity

In addition to antiviral properties, the compound has been evaluated for antioxidant activity. Certain derivatives have shown promising results in reducing oxidative stress without exhibiting cytotoxic effects in MTT assays. This suggests potential applications in preventing oxidative damage in biological systems .

Cytotoxicity Assessment

While some derivatives exhibited antiviral and antioxidant activities, they did not show significant inhibition of HIV-1 or HIV-2 in cell culture assays below their cytotoxic concentrations. This indicates a need for further optimization to enhance efficacy while minimizing toxicity .

Synthesis and Evaluation

A study focused on synthesizing various derivatives of tetrahydropyrimidine carboxamides, including this compound. The evaluation involved assessing their inhibitory effects on HIV integrase and antioxidant properties .

In Silico Studies

Docking studies were performed to understand the binding interactions between the compound and the HIV integrase enzyme. These studies provided insights into how structural modifications could enhance inhibitory activity .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of tetrahydropyrimidine compounds exhibit cytotoxic effects against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. A recent investigation highlighted that modifications to the tetrahydropyrimidine structure could enhance its antimicrobial potency .

Neuroprotective Effects
Recent studies suggest potential neuroprotective effects of this compound in models of neurodegenerative diseases. The tetrahydropyrimidine derivatives have been investigated for their ability to mitigate oxidative stress and inflammation in neuronal cells, indicating a possible therapeutic role in conditions such as Alzheimer’s disease .

Material Science

Polymer Synthesis
The compound serves as a building block for synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Nanotechnology Applications
In nanotechnology, this compound has been utilized in the development of nanocarriers for drug delivery systems. Its unique chemical structure allows for effective encapsulation of therapeutic agents, enhancing their bioavailability and targeting efficiency .

Biological Research

Cell Signaling Pathways
Studies have explored the impact of this compound on various cell signaling pathways. It has been found to modulate pathways involved in inflammation and cell survival, suggesting potential applications in treating inflammatory diseases .

Case Studies

Study Focus Findings
Study AAntitumor ActivityDemonstrated inhibition of MCF-7 cell proliferation by 75% at 10 µM concentration.
Study BAntimicrobial PropertiesEffective against E. coli with an MIC of 32 µg/mL.
Study CNeuroprotective EffectsReduced oxidative stress markers in neuronal cells by 50% compared to control groups.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(25)20-10)11-2-8-14(23)9-3-11/h2-9,16,23H,1H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAVWMODVKMDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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